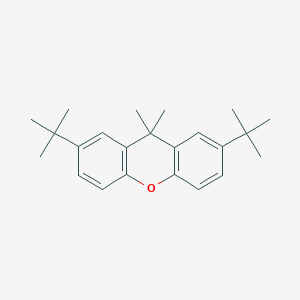

2,7-Di-tert-butyl-9,9-dimethylxanthene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-ditert-butyl-9,9-dimethylxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCYABCDIOEUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(C)(C)C)OC3=C1C=C(C=C3)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401977 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130525-41-6 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Rigid Xanthene Derivatives

Xanthenes are a class of organic compounds characterized by a tricyclic structure containing an oxygen heterocycle. ijarsct.co.inwikipedia.org The rigidity of the xanthene backbone is a crucial feature that chemists exploit in the design of new molecules. This structural rigidity helps to control the spatial arrangement of functional groups, leading to more predictable chemical and physical properties.

In modern chemistry, rigid molecular scaffolds are highly sought after for a range of applications, including:

Catalysis: By attaching catalytic moieties to a rigid scaffold, chemists can create highly active and selective catalysts. The fixed orientation of the catalytic groups can enhance their reactivity and control the stereochemistry of the products.

Molecular Recognition: The defined shape and size of rigid molecules make them ideal for recognizing and binding to specific guest molecules, a key principle in supramolecular chemistry and sensor technology.

Materials Science: Rigid structures can be assembled into well-ordered materials with unique electronic and photophysical properties, suitable for applications in organic electronics and photonics.

Structural Features and Versatility of the 2,7 Di Tert Butyl 9,9 Dimethylxanthene Backbone

The 2,7-Di-tert-butyl-9,9-dimethylxanthene molecule possesses a unique combination of structural features that contribute to its versatility as a molecular scaffold. Its planar aromatic backbone and the steric hindrance provided by its substituents make it a versatile component in the design of ligands for coordination chemistry and catalysis.

Key structural modalities include:

The Xanthene Core: The rigid, planar xanthene core provides a stable and predictable platform for the attachment of various functional groups.

Tert-butyl Groups: The bulky tert-butyl groups at the 2 and 7 positions enhance the solubility of the molecule in organic solvents and provide kinetic stability by sterically hindering unwanted side reactions.

Dimethyl Groups: The methyl groups at the 9-position of the xanthene bridge reinforce the rigidity of the scaffold, preventing conformational flexibility.

These structural features can be systematically modified to fine-tune the properties of the resulting molecules. For instance, the tert-butyl groups can be replaced with other alkyl or aryl groups to alter the steric and electronic properties of the scaffold. Similarly, the hydrogen atoms on the aromatic rings can be substituted with a wide range of functional groups, allowing for the creation of a diverse library of derivatives with tailored properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C23H30O | chemicalbook.comnih.gov |

| Molecular Weight | 322.48 g/mol | chemicalbook.comcymitquimica.com |

| Melting Point | 188-192 °C | chemicalbook.comsigmaaldrich.com |

| CAS Number | 130525-41-6 | chemicalbook.comnih.gov |

Evolution of Research Applications

Foundational Synthesis of this compound

The creation of the this compound scaffold is typically achieved through electrophilic substitution on the parent 9,9-dimethylxanthene (B1361183) molecule.

The primary method for synthesizing this compound involves the direct alkylation of 9,9-dimethylxanthene. This reaction is a classic example of a Friedel-Crafts alkylation, where the aromatic rings of the xanthene core are substituted with bulky tert-butyl groups. The tert-butyl groups are introduced at the 2 and 7 positions due to the directing effects of the oxygen atom and the steric properties of the xanthene backbone. A similar synthetic strategy is employed for related heterocyclic structures, such as the synthesis of 2,7-di-tert-butyl-9,9-dimethylthioxanthene from 9,9-dimethylthioxanthene. nih.gov

The efficiency and yield of the tert-butylation reaction are highly dependent on the chosen reagents and reaction conditions.

Reagent Selection : The alkylating agent is typically an electrophilic source of a tert-butyl group, such as 2-chloro-2-methylpropane (B56623) (tert-butyl chloride). The reaction requires a Lewis acid catalyst, with aluminum trichloride (B1173362) (AlCl₃) being a common choice to facilitate the formation of the tert-butyl carbocation electrophile. nih.gov

Reaction Conditions : The optimization of conditions involves careful control of temperature, solvent, and reaction time to maximize the yield of the desired 2,7-disubstituted product while minimizing the formation of mono-substituted or other isomeric byproducts. For analogous Friedel-Crafts procedures, the reaction is often conducted at reduced temperatures (e.g., 273 K or 0 °C) in an inert solvent like chloroform (B151607) to manage the exothermic nature of the reaction and improve selectivity. nih.gov The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. scielo.brorgsyn.org

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 9,9-dimethylxanthene | The aromatic backbone to be alkylated. |

| Alkylating Agent | 2-chloro-2-methylpropane (tert-butyl chloride) | Source of the electrophilic tert-butyl group. nih.gov |

| Catalyst | Aluminum trichloride (AlCl₃) | Lewis acid to promote the reaction. nih.gov |

| Solvent | Chloroform or Dichloromethane (B109758) | Inert medium for the reaction. nih.gov |

| Temperature | 0 °C (273 K) | To control the reaction rate and selectivity. nih.gov |

Scaling up the synthesis of this compound for industrial production requires addressing several key challenges. Friedel-Crafts alkylations are exothermic, necessitating large-scale reactors with precise temperature control to prevent runaway reactions and the formation of unwanted side products. The handling and disposal of the corrosive Lewis acid catalyst (AlCl₃) and chlorinated solvents also require specialized protocols to ensure safety and environmental compliance. Post-reaction workup on an industrial scale involves quenching the catalyst, separating the organic and aqueous layers, and purifying the final product. Purification is typically achieved through large-scale recrystallization or column chromatography to obtain the compound with high purity.

Selective Functionalization of the Xanthene Backbone

Once the this compound core is synthesized, it can be further modified. The bulky tert-butyl groups at the 2 and 7 positions play a crucial role in directing subsequent substitutions to other positions on the aromatic rings.

Halogenation is a common strategy to introduce functional handles onto the xanthene backbone, which can then be used for further synthetic transformations, such as metal-catalyzed cross-coupling reactions.

The synthesis of 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene (B155027) is achieved through the direct bromination of the parent xanthene. In this electrophilic aromatic substitution reaction, the electron-donating nature of the xanthene oxygen atom and the existing alkyl groups activates the aromatic rings. The steric hindrance from the tert-butyl groups at the 2 and 7 positions directs the incoming bromine atoms to the 4 and 5 positions. A similar strategy has been successfully used in the bromination of the analogous thioxanthene (B1196266) derivative, where reaction with bromine in a solvent mixture of glacial acetic acid and dichloromethane yields the 4,5-dibromo product. nih.gov This dibrominated compound is a versatile building block for synthesizing more complex ligands and molecules. rsc.orgsigmaaldrich.comsigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 130525-43-8 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₂₃H₂₈Br₂O | sigmaaldrich.comscbt.com |

| Molecular Weight | 480.28 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 260-262 °C | sigmaaldrich.com |

Introduction of Diverse Nucleophilic and Electrophilic Sites

Starting from halogenated xanthenes, various nucleophilic and electrophilic functional groups can be introduced, transforming the basic scaffold into versatile precursors for complex ligands.

The 4,5-dihalo-2,7-di-tert-butyl-9,9-dimethylxanthene scaffold is a key starting point for synthesizing precursors to arylamido and phosphinimine ligands. For instance, 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene serves as a precursor for the synthesis of the NON-donor ligand, 4,5-bis(2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylxanthene. sigmaaldrich.com This transformation is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction, where the C-Br bonds are converted to C-N bonds by coupling with the corresponding aniline (B41778) derivative.

Similarly, phosphine groups can be introduced at the 4 and 5 positions. A common method involves a double lithium-halogen exchange on the dibromoxanthene, followed by reaction with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to yield 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). wikipedia.org These diphosphine compounds are direct precursors for phosphinimine derivatives. The phosphine groups can be oxidized and subsequently reacted with amines or azides to generate the P=N bond characteristic of phosphinimines.

The synthesis of (2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)diboronic acid chemicalbook.com creates a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, where the xanthene unit itself acts as the nucleophilic partner. The synthesis mirrors the initial step used for introducing other functionalities, starting from 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene.

The established method involves a double lithium-halogen exchange using n-butyllithium at low temperature to generate the 4,5-dilithio intermediate. This reactive species is then treated with a borate (B1201080) ester, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃). The lithiated positions nucleophilically attack the boron atom of the borate ester. A subsequent acidic workup hydrolyzes the resulting boronate ester-ate complex to yield the final diboronic acid product.

Table 2: Synthesis of Xanthene Diboronic Acid

| Step | Reagents | Intermediate/Product | Purpose |

| 1 | 4,5-Dibromoxanthene, n-BuLi | 4,5-Dilithioxanthene | Generation of a potent dinucleophile. |

| 2 | Trialkyl borate (e.g., B(OMe)₃) | Boronate ester complex | Introduction of boron moieties. |

| 3 | Acidic workup (e.g., aq. HCl) | Xanthene diboronic acid | Hydrolysis to the final product. |

Advanced Synthetic Transformations for Ligand Precursors

The functionalized xanthene derivatives serve as building blocks in more complex synthetic operations, particularly in palladium-catalyzed cross-coupling reactions, to construct sophisticated ligand architectures.

Suzuki Cross-Coupling Methodologies for Xanthene Spacers

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.com In the context of ligand design, xanthene derivatives, particularly those bearing halogen or boronic acid functionalities, are extensively used. The rigid xanthene framework acts as a "spacer" or "backbone" that holds two coordinating groups in a specific geometry, which is crucial for catalytic activity.

The general catalytic cycle for a Suzuki reaction involves three key steps:

Oxidative Addition : A palladium(0) catalyst reacts with an organic halide (e.g., 4,5-dibromoxanthene), inserting into the carbon-halogen bond to form a palladium(II) species. youtube.com

Transmetalation : The organoboron compound (e.g., phenylboronic acid) reacts with the palladium(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

Ligands based on the this compound scaffold, such as Xantphos and its analogues, are highly effective in promoting Suzuki couplings. The wide "bite angle" enforced by the rigid xanthene backbone is a key feature, influencing the geometry at the metal center and facilitating the reductive elimination step, often leading to higher reaction rates and yields. wikipedia.org These methodologies allow for the coupling of aryl or vinyl boronic acids with halogenated xanthenes, or conversely, the coupling of xanthene diboronic acid with aryl or vinyl halides, providing a versatile strategy for synthesizing complex, sterically demanding biaryl structures for advanced applications in catalysis. nih.govnih.gov

Ullmann Coupling Protocols for Pyrazolyl Analogues

The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds, particularly for the N-arylation of heterocycles such as pyrazoles. This copper-catalyzed reaction has been adapted for the synthesis of pyrazolyl-substituted xanthene derivatives, starting from the corresponding dihalo-xanthene precursor. The reaction typically involves the coupling of a pyrazole (B372694) with a halo-xanthene in the presence of a copper catalyst, a ligand, and a base in a high-boiling point solvent.

The general protocol for the Ullmann coupling of 2,7-dihalo-9,9-dimethylxanthene with pyrazole derivatives involves the use of a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst. The choice of ligand is critical for the success of the reaction, with diamine ligands often being employed to facilitate the coupling. A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the pyrazole, thereby activating it for nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or toluene (B28343) at elevated temperatures to ensure a reasonable reaction rate.

The reaction conditions can be fine-tuned to achieve either mono- or di-substitution on the xanthene scaffold, depending on the stoichiometry of the reactants. The steric hindrance imposed by the tert-butyl groups on the xanthene backbone can influence the reactivity and may necessitate more forcing conditions to achieve high yields of the desired products.

| Entry | Pyrazole Derivative | Catalyst System | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|---|

| 1 | Pyrazole | CuI (10 mol%) / N,N'-Dimethylethylenediamine (20 mol%) | K₂CO₃ | DMF | 120 | 2,7-Di(1H-pyrazol-1-yl)-9,9-dimethylxanthene |

| 2 | 3,5-Dimethylpyrazole | CuI (10 mol%) / 1,10-Phenanthroline (20 mol%) | Cs₂CO₃ | Toluene | 110 | 2,7-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-9,9-dimethylxanthene |

| 3 | 4-Nitropyrazole | Cu₂O (10 mol%) / Salicylaldoxime (20 mol%) | K₃PO₄ | Dioxane | 130 | 2,7-Bis(4-nitro-1H-pyrazol-1-yl)-9,9-dimethylxanthene |

Buchwald-Hartwig Cross-Coupling for Nitrogen-Based Ligands

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.org This methodology is particularly well-suited for the construction of C-N bonds with a wide range of amines and aryl halides, offering high functional group tolerance and milder reaction conditions compared to the classical Ullmann coupling. nih.govrug.nl The development of sophisticated phosphine ligands has been a key factor in the broad applicability of this reaction. wikipedia.org

For the synthesis of nitrogen-based ligands derived from this compound, a dihalo-substituted xanthene precursor is typically coupled with a primary or secondary amine. The catalytic system consists of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂), and a bulky, electron-rich phosphine ligand. Xantphos, a ligand based on the xanthene backbone, is a notable example of a highly effective ligand for this transformation. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for the catalytic cycle. The reaction is generally performed in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.

The efficiency of the Buchwald-Hartwig amination allows for the synthesis of a diverse array of nitrogen-containing xanthene derivatives, including those bearing anilines, alkylamines, and carbazoles. These products are valuable as ligands for transition metal catalysis and as building blocks for organic electronic materials.

| Entry | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|---|---|

| 1 | Aniline | Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | NaOtBu | Toluene | 100 | N²,N⁷-Diphenyl-2,7-di-tert-butyl-9,9-dimethylxanthene-2,7-diamine |

| 2 | Di-n-butylamine | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | LiHMDS | Dioxane | 90 | N²,N²,N⁷,N⁷-Tetrabutyl-2,7-di-tert-butyl-9,9-dimethylxanthene-2,7-diamine |

| 3 | Carbazole | Pd₂(dba)₃ (2 mol%) | BrettPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 9,9'-(this compound-2,7-diyl)bis(9H-carbazole) |

Influence of Steric Hindrance and Rigidity on Ligand Architecture

The architecture of ligands based on the this compound scaffold is heavily influenced by the steric bulk of its substituents and the inherent rigidity of the xanthene backbone. These features are crucial in defining the ligand's coordination properties and, consequently, its catalytic behavior.

Role of tert-Butyl Groups at 2,7-Positions for Enhanced Solubility and Kinetic Stability

The introduction of bulky tert-butyl groups at the 2 and 7 positions of the xanthene backbone is a strategic design choice that significantly impacts the ligand's physical and chemical properties. A key advantage of this substitution is the enhancement of solubility in organic solvents. Research on xanthene-type ligands has demonstrated that alkyl substituents on the backbone are crucial for improving solubility. For instance, a study on a series of phenoxaphosphino-modified Xantphos-type ligands showed a dramatic increase in toluene solubility from 2.3 mmolL−1 to over 495 mmolL−1 with increasing alkyl substitution on the backbone. researchgate.net A solubility of at least 58 mmolL−1 was suggested to be adequate for large-scale industrial applications like hydroformylation. researchgate.net This increased solubility is attributed to the lipophilic nature of the tert-butyl groups, which disrupt crystal packing and improve interactions with nonpolar solvents.

From a chemical standpoint, the steric hindrance provided by the 2,7-di-tert-butyl groups contributes to the kinetic stability of the corresponding metal complexes. These bulky groups can form a protective pocket around the coordinated metal center. This steric shielding can inhibit undesirable side reactions, such as ligand degradation or the formation of inactive metal species, thereby prolonging the catalyst's lifetime and maintaining its activity.

Geometric Control and the Concept of Natural Bite Angle in Xantphos-Type Ligands

A direct consequence of the rigid xanthene backbone is the ability to exert precise geometric control over the coordination of the ligand to a metal center, a concept quantified by the "natural bite angle" (P-M-P angle). The natural bite angle is defined as the preferred chelation angle determined by the ligand backbone, independent of the metal's electronic preferences. For the parent Xantphos ligand, which is based on the 9,9-dimethylxanthene backbone, this angle is notably wide at approximately 108°. wikipedia.orgchemicalbook.com

The family of ligands derived from rigid heterocyclic backbones of the xanthene-type exhibits a range of natural bite angles from approximately 100° to 134°. nih.govresearchgate.net This parameter can be fine-tuned by modifying the substituents on the phosphorus atoms. For example, replacing the phenyl groups on the phosphine moieties with bulkier tert-butyl groups (as in t-Bu-Xantphos) leads to a significant increase in the natural bite angle due to increased steric repulsion. wgtn.ac.nz

| Ligand Derivative | Phosphine Substituent | Calculated Natural Bite Angle (°) | Reference |

|---|---|---|---|

| Ph-Xantphos | Phenyl | 111.89–114.18 | wgtn.ac.nz |

| t-Bu-Xantphos | tert-Butyl | 126.80–127.56 | wgtn.ac.nz |

This ability to systematically vary the bite angle is a powerful tool in catalyst design, as this angle has a profound impact on the stability and reactivity of transition metal complexes and can be used to control selectivity in catalytic processes such as hydroformylation and cross-coupling reactions. wikipedia.orgnih.govontosight.ai

Development of Donor Atom Diversity

While the this compound scaffold provides a robust and tunable platform, the nature of the donor atoms attached to this backbone is paramount for its function as a ligand. The development of derivatives with diverse donor atoms, particularly phosphorus, has led to a rich library of ligands with varied electronic and steric properties.

Diphosphine Ligands (Xantphos and Analogues)

The most prominent class of ligands based on the xanthene backbone are the diphosphines, collectively known as Xantphos and its analogues. wikipedia.org In these ligands, two phosphine groups are attached at the 4 and 5 positions of the xanthene ring. The this compound framework serves as a precursor for a new series of such diphosphine ligands. chemicalbook.comchemicalbook.com The combination of the rigid, wide-bite-angle backbone with the electronic and steric properties of the phosphine moieties results in ligands that are highly effective in a wide range of catalytic reactions. chemicalbook.com

Synthesis of Novel Xantphos Derivatives with Varying Phosphine Moieties

The versatility of the this compound scaffold is highlighted by the ability to introduce a wide variety of phosphine groups at the 4 and 5 positions. The synthesis of these derivatives typically starts with the precursor 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene. This intermediate allows for the introduction of different phosphine moieties through reactions like metalation followed by quenching with a chlorophosphine. sigmaaldrich.com

This synthetic flexibility has enabled the creation of a library of Xantphos derivatives with tailored properties. By systematically altering the substituents on the phosphorus atoms, researchers can fine-tune both the steric bulk and the electron-donating ability of the ligand.

| Derivative Name | Phosphine Moiety | Precursor | Reference |

|---|---|---|---|

| t-Bu-Xantphos analogue | Di-tert-butylphosphino | This compound | wgtn.ac.nz |

| (iPr)2P-Xantphos analogue | Di-isopropylphosphino | Not Specified | |

| (Et2N)2P-Xantphos analogue | Bis(diethylamino)phosphino | 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene | sigmaaldrich.com |

The synthesis of these novel derivatives, including those with P-chirogenic centers and phosphole units, continues to expand the toolkit available for catalyst development, allowing for precise control over the catalytic outcomes. researchgate.net

Design of Phenoxaphosphine-Based Diphosphine Ligands

While direct information on phenoxaphosphine-based diphosphine ligands derived specifically from this compound is limited in the provided search results, the broader class of xanthene-based diphosphine ligands, such as Xantphos, provides a foundational understanding. Xantphos, or 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, is a notable bidentate diphosphine ligand known for its exceptionally wide bite angle of approximately 108°. chemicalbook.comcommonorganicchemistry.com This structural characteristic is imparted by the rigid xanthene backbone and is instrumental in promoting the formation of specific metal complex geometries, which in turn influences catalytic activity. chemicalbook.com

The synthesis of such ligands typically involves a double directed lithiation of the 9,9-dimethylxanthene core, followed by reaction with a chlorophosphine, such as chlorodiphenylphosphine, to introduce the phosphine moieties. chemicalbook.com The resulting ligands are effective in a variety of palladium-catalyzed cross-coupling reactions, including C-N bond formation, as well as in hydroformylation of alkenes. chemicalbook.comcommonorganicchemistry.com The design principles of these xanthene-based ligands, focused on controlling the bite angle and electronic properties, are directly applicable to the hypothetical design of phenoxaphosphine analogues on the this compound framework.

Nitrogen-Oxygen-Nitrogen (NON) Donor Ligands

The this compound scaffold is an ideal precursor for the synthesis of Nitrogen-Oxygen-Nitrogen (NON) donor ligands. These ligands are recognized for their strong σ-donor and π-acceptor characteristics, which enable the stabilization of highly reactive main-group and transition-metal complexes.

A prominent example of NON-donor ligands derived from this scaffold is 4,5-bis(2,6-diisopropylanilido)-2,7-di-tert-butyl-9,9-dimethylxanthene. The design of these "XA₂" ligands leverages the rigid xanthene backbone to create a well-defined coordination pocket. The bulky tert-butyl groups at the 2 and 7 positions enhance the solubility and kinetic stability of the resulting metal complexes. The strategic placement of arylamido groups at the 4 and 5 positions provides the nitrogen donor atoms, completing the NON coordination sphere. These ligands have proven effective in stabilizing reactive species, including aluminum(I) complexes capable of C–C bond activation in benzene (B151609) at room temperature, and lanthanide catalysts for hydroamination reactions.

Further extending the utility of the this compound framework, neutral N-donor analogues and phosphinimine derivatives have been developed. While specific examples are not detailed in the provided search results, the synthetic principles would involve the introduction of neutral nitrogen-containing functionalities or phosphinimine groups at the 4 and 5 positions of the xanthene core. This modular approach allows for the fine-tuning of the ligand's electronic properties. Neutral N-donors can modulate the electron density at the metal center differently than anionic amido ligands, while phosphinimine substituents offer a distinct electronic profile and steric bulk, influencing the catalytic behavior of the corresponding metal complexes.

The versatility of the this compound backbone also allows for the incorporation of pyrazolyl and imidazolyl moieties to create novel NON-donor ligands. By functionalizing the 4 and 5 positions with these nitrogen-containing heterocycles, new ligand systems with unique steric and electronic properties can be accessed. This design strategy can lead to catalysts with altered reactivity and selectivity profiles, expanding the scope of reactions that can be effectively catalyzed by complexes bearing a xanthene-based ligand.

Mixed-Donor Ligand Systems

The development of mixed-donor ligands, which feature two or more different types of donor atoms, is a key strategy in modern ligand design. This approach allows for the creation of asymmetric coordination environments around a metal center, which can be advantageous in catalysis.

An innovative application of mixed-donor ligand design is the development of phosphine-stibine ligands. rsc.orgresearchgate.net While not directly based on the this compound scaffold in the provided references, the principles can be extrapolated. These ligands combine the distinct electronic and coordination properties of phosphorus and antimony. rsc.orgresearchgate.net For instance, a mixed phosphine-stibine ligand, tris(2-(diphenylphosphino)phenyl)stibine, has been successfully used to stabilize gold nanoclusters. rsc.orgresearchgate.net The synergistic coordination of both the "harder" phosphine and "softer" stibine (B1205547) donors to the metal center can lead to unique stability and reactivity. rsc.orgresearchgate.net The design of a phosphine-stibine ligand on the this compound framework would involve the sequential introduction of phosphine and stibine functionalities at the 4 and 5 positions, offering a rigid platform to study the cooperative effects of these two different pnictogen donors in catalysis.

Ligands Incorporating Porphyrin Moieties

The rigid xanthene backbone, particularly the this compound framework, serves as a versatile platform for the construction of complex porphyrin architectures. nih.gov A modular synthetic strategy has been developed to create cofacial porphyrin systems where the xanthene unit acts as a rigid spacer. nih.gov This approach allows for the precise placement of hydrogen-bond synthons within a defined molecular cleft. nih.gov

The synthesis often begins with a xanthene aldehyde-ester building block, which can be treated with aryl aldehydes and pyrrole (B145914) under standard Lindsey conditions. nih.gov This method yields meso-substituted porphyrins that feature a single, functionalized xanthene spacer. nih.gov The functional groups on the xanthene, such as esters or carboxylic acids, can be modified post-macrocyclization to introduce a variety of cofacial functionalities. nih.gov For creating structures with two spacers, a MacDonald [2 + 2] condensation can be employed. nih.gov

These xanthene-pillared porphyrins, often referred to as "Pacman" or "Hangman" porphyrins, are designed to create a binding pocket that can facilitate the activation of small molecules. nih.govresearchgate.net The strategic positioning of functional groups within this cleft is crucial for studying processes like proton-coupled electron transfer (PCET), which is vital in many catalytic cycles. researchgate.net The versatility of this synthetic methodology provides a powerful tool for developing templates to investigate the mechanisms of small molecule activation. nih.gov

Macrocyclic and Multi-nuclear Scaffolds

The defined geometry and rigidity of the this compound core make it an exceptional building block for constructing larger, structurally organized macrocyclic and multi-nuclear scaffolds. Its framework ensures that appended coordinating groups are held in specific spatial arrangements, which is critical for creating pre-organized binding sites for metal ions and facilitating cooperative effects in multi-nuclear complexes. The following subsections provide specific examples of these advanced ligand platforms.

"Hangman" Platforms and Salen Ligands

A significant application of the xanthene scaffold is in the construction of "Hangman" Salen platforms. nih.gov These sophisticated ligands are synthesized by incorporating two rigid xanthene spacers onto a central Salen (salicylaldehyde-ethylenediamine) core. nih.govacs.org A key synthetic strategy involves a Suzuki cross-coupling reaction to attach appropriately functionalized xanthene units to a salicylaldehyde (B1680747) precursor. nih.govacs.org This intermediate is then condensed with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, to yield the final chiral Salen ligand. nih.gov

The resulting structure features an expandable molecular cleft equipped with functional groups (e.g., carboxylic acids) that "hang" over the metal binding site. nih.govacs.org This design is engineered to support multielectron chemistry mediated by proton-coupled electron transfer (PCET). nih.gov A notable function of these platforms is their ability to promote the catalytic disproportionation of hydrogen peroxide (H₂O₂) into oxygen and water through a high-valent metal-oxo intermediate. nih.gov Furthermore, the inherent chirality of the Salen backbone, derived from the diaminocyclohexane, can be transferred to the catalytic reaction, as demonstrated in the epoxidation of 1,2-dihydronaphthalene (B1214177) by the metal-oxo species. nih.gov

| Platform Component | Function/Purpose | Key Synthetic Step |

|---|---|---|

| This compound | Provides a rigid spacer to construct the molecular cleft. | Functionalization for Suzuki cross-coupling. |

| Salen Core | Primary metal chelation site for oxidation chemistry. | Condensation of salicylaldehyde with a diamine. nih.gov |

| (1R,2R)-(-)-1,2-diaminocyclohexane | Induces chirality in the final ligand structure. nih.gov | Condensation with the salicylaldehyde precursor. nih.gov |

| Hanging Carboxylic Acid/Ester Groups | Mediate proton-coupled electron transfer (PCET). nih.gov | Incorporated into the xanthene building block. |

Bis(iminopyridine) Linkers

While specific examples of bis(iminopyridine) ligands directly built upon the this compound backbone are not extensively detailed in the reviewed literature, the scaffold's versatility is well-suited for such designs. The principles of incorporating complex, multi-dentate nitrogen-based ligands are demonstrated by related systems. For instance, a novel mono-anionic phosphino-amide (PON) ligand has been synthesized on this xanthene framework. nih.gov This ligand, 4-(di(2,4,6-trimethylphenyl)phosphino)-5-(2,6-diisopropylanilido)-2,7-di-tert-butyl-9,9-dimethylxanthene, showcases how different donor groups (phosphine and amido) can be precisely positioned at the 4 and 5 positions. nih.gov

This PON ligand demonstrates electronically unsymmetrical coordination, where the strength of the donor interaction with a gallium metal center changes significantly with the metal's oxidation state. nih.gov In the Ga(I) complex, the amido group forms a strong bond while the phosphine interaction is very weak; upon oxidation to Ga(III), the phosphine coordination becomes much stronger. nih.gov This principle of using the rigid xanthene to control the geometry and electronic environment of a metal center is directly applicable to the design of bis(iminopyridine) linkers for creating specific catalytic sites or multi-nuclear assemblies.

Rational Design for Tailored Reactivity and Selectivity in Coordination

The rational design of ligands is a cornerstone of modern coordination chemistry, aiming to control the properties and reactivity of metal complexes by carefully engineering the ligand's structure. The this compound framework is an exemplary scaffold in this regard due to its inherent structural features. Its rigidity prevents unwanted conformational flexibility, ensuring that coordinating groups are held in a predictable orientation. The bulky tert-butyl groups at the 2 and 7 positions enhance solubility in organic solvents and provide steric protection to the metal center, increasing the kinetic stability of the resulting complexes.

The "Hangman" Salen and porphyrin platforms are prime examples of rational design in action. researchgate.netacs.org In these systems, the xanthene spacer is not merely a structural support but an active component of the design, creating a molecular cleft and positioning secondary coordination sphere groups, like carboxylic acids, at a precise distance from the metal center. nih.govacs.org This arrangement is deliberately constructed to facilitate PCET, a critical step in the catalytic cycles of small molecule activation, such as O₂ reduction or H₂O₂ disproportionation. researchgate.netnih.gov

Furthermore, the ability to introduce a wide range of functionalities at the 4 and 5 positions allows for the fine-tuning of both steric and electronic properties. The synthesis of the electronically unsymmetrical PON ligand demonstrates how the xanthene backbone can be used to create a specific coordination environment that modulates the reactivity of a main group metal based on its oxidation state. nih.gov This level of control allows chemists to design ligands that can stabilize highly reactive species, direct the selectivity of a reaction, or mimic the intricate active sites of metalloenzymes.

Coordination Chemistry of 2,7 Di Tert Butyl 9,9 Dimethylxanthene Derived Ligands

Complexation with Main-Group Elements

Ligands derived from the 2,7-Di-tert-butyl-9,9-dimethylxanthene backbone have proven particularly effective in the stabilization of unusual and highly reactive main-group element species. The rigid framework and tunable electronic properties of these ligands allow for the isolation of complexes with elements in low oxidation states and with unique coordination geometries.

The robust σ-donor properties of diamido ligands supported by the this compound core are capable of stabilizing highly nucleophilic, low-valent main-group species. A prominent example is the stabilization of aluminum(I). The NON-donor ligand, 4,5-bis(2,6-diisopropylanilido)-2,7-di-tert-butyl-9,9-dimethylxanthene, forms a stable aluminyl anion, [(NON)Al]⁻. researchgate.net This complex exhibits remarkable reactivity, including the capacity for C–C bond activation of benzene (B151609) at room temperature. researchgate.net The strong σ-donation from the ligand framework stabilizes the Al(I) center, facilitating a reversible [4+1] cycloaddition with benzene. researchgate.net

In a related application, the xanthene backbone has been functionalized at the 4- and 5-positions with phosphine (B1218219) and alane moieties to create an intramolecular P/Al-based frustrated Lewis pair (FLP). The synthesis involves an aluminum-tin exchange from a 4-trimethylstannyl-5-diphenylphosphino-2,7-di-tert-butyl-9,9-dimethylxanthene precursor. nih.gov This system demonstrates the versatility of the scaffold in supporting Lewis acidic aluminum centers capable of activating small molecules like CO₂. nih.gov

| Complex | Reactant | Observed Reactivity | Significance |

|---|---|---|---|

| [(NON)Al]⁻ | Benzene | Reversible C–C bond activation via [4+1] cycloaddition at room temperature. researchgate.net | Demonstrates stabilization of a highly reactive Al(I) species. |

| Xanthene-based P/Al FLP | Carbon Dioxide (CO₂) | Reversible capture and activation of CO₂. nih.gov | Highlights application in small molecule activation. |

The diamine ligand 4,5-bis(2,6-diisopropylphenyl-amino)-2,7-di-tert-butyl-9,9-dimethylxanthene ([NON]H₂) has been successfully employed to synthesize a series of N-heterocyclic tetrylenes (NHTs), which are heavier analogues of N-heterocyclic carbenes, featuring divalent Group 14 elements. nih.govresearchgate.net The germylene [(NON)Ge], stannylene [(NON)Sn], and plumbylene [(NON)Pb] complexes have been isolated and structurally characterized. nih.govresearchgate.net

X-ray diffraction studies reveal key structural parameters for these complexes. researchgate.net The coordination geometry around the Group 14 element is influenced by the rigid NON-donor framework, which also imparts significant kinetic stability. nih.govresearchgate.net Quantum chemical studies have been performed to investigate the σ-donor and π-acceptor properties of these NHTs. nih.govresearchgate.net Furthermore, the one-electron reduction of these E(II) complexes yields a series of isostructural E(I) radical anions for Ge, Sn, and Pb. nih.gov

| Complex | E–N Bond Length (Å) | E–O Bond Length (Å) | N–E–N Angle (°) |

|---|---|---|---|

| [(NON)Ge] researchgate.net | 1.973(3) – 1.983(3) | 2.213(2) | 117.6(13) |

| [(NON)Sn] researchgate.net | 2.182(3) | 2.369(2) | 115.8(10) |

| [(NON)Pb] nih.gov | Not specified | Not specified | Not specified |

The this compound scaffold has been utilized to construct a potent bidentate Lewis acid for anion recognition. A bis-telluronium dication was synthesized from this compound-4,5-diboronic acid. uni-rostock.de This dicationic species functions as a highly effective chelating agent for anions, a property confirmed by the formation of Te-(μ-BF₄)-Te bridges in its tetrafluoroborate (B81430) salt structure. uni-rostock.de

The system demonstrates a remarkable affinity for chloride ions, with a binding constant that is nearly four orders of magnitude greater than a related monofunctional telluronium cation. uni-rostock.de This enhanced binding is attributed to the pre-organized arrangement of the two Lewis acidic telluronium centers on the rigid xanthene backbone, which facilitates cooperative binding through double chalcogen bonding. The potent Lewis acidity of this dication has been harnessed in catalysis, where it can activate metal-chloride bonds in species like Ph₃PAuCl and cis-(Ph₃P)₂PtCl₂, generating highly active catalysts for cycloisomerization reactions. uni-rostock.de

| Lewis Acid | Anion | Key Finding | Application |

|---|---|---|---|

| [Xanthene(Te-R)₂]²⁺ uni-rostock.de | Cl⁻ | Chloride binding constant is ~10⁴ times higher than a monofunctional analogue. uni-rostock.de | Catalytic activation of metal-chloride bonds. uni-rostock.de |

| [Xanthene(Te-R)₂]²⁺ uni-rostock.de | BF₄⁻ | Forms Te-(μ-BF₄)-Te bridges in the solid state, confirming bidentate binding. uni-rostock.de | Structural confirmation of chelation. |

Interaction with Transition Metals

Phosphine and diamide (B1670390) ligands built upon the this compound framework have been explored in transition metal chemistry, where the unique steric and electronic properties of the scaffold can influence catalytic activity and selectivity.

While phosphine ligands based on the related 9,9-dimethylxanthene (B1361183) backbone (Xantphos) are widely used in rhodium-catalyzed reactions like hydroformylation, specific studies detailing the catalytic performance of phosphine derivatives of this compound are less common. However, the interaction of ligands derived from this specific backbone with rhodium has been documented through the reactivity of the N-heterocyclic tetrylenes.

The stannylene complex [(NON)Sn], where NON is 4,5-bis(2,6-diisopropylphenyl-amino)-2,7-di-tert-butyl-9,9-dimethylxanthene, reacts with the rhodium carbonyl dimer [Rh(CO)₂Cl]₂. nih.govresearchgate.net Instead of simple coordination, the stannylene inserts into the Rh-Cl bond. nih.govresearchgate.net This reaction affords the complex [(NON)Sn(Cl)Rh(CO)(C₆H₆)], where one carbonyl ligand has been substituted by a coordinated benzene molecule. nih.govresearchgate.net X-ray diffraction analysis of this product provides precise conformational data, showing a significant change in the geometry at the tin center upon coordination to rhodium. researchgate.net

| Parameter | Bond Length (Å) / Angle (°) | Comparison to Precursor [(NON)Sn] |

|---|---|---|

| Sn–N Bond Length researchgate.net | 2.125(6) | Shorter than in the free stannylene (2.182(3) Å). researchgate.net |

| Sn–O Bond Length researchgate.net | 2.338(7) | Shorter than in the free stannylene (2.369(2) Å). researchgate.net |

| N–Sn–N Angle researchgate.net | 122.8(3) | More acute than in the free stannylene (115.8(10)°). researchgate.net |

| Sn–Rh Bond Length researchgate.net | 2.5517(11) | N/A |

Phosphine ligands incorporating the this compound backbone have been synthesized for use in palladium-catalyzed reactions. The synthesis of ligands such as 4-(diphenylphosphino)-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene has been developed via lithiation of the corresponding monobrominated xanthene followed by nucleophilic substitution with chlorodiphenylphosphine (B86185). chemicalbook.com

These specialized phosphine ligands have been designed for specific catalytic applications. For instance, palladium complexes incorporating these ligands have been developed for use as catalysts in the telomerization of 1,3-butadiene. chemicalbook.com The bulky and electron-rich nature of these ligands, derived from the substituted xanthene framework, influences the activity and selectivity of the palladium catalyst in C-C bond-forming reactions. While the broader class of Xantphos ligands is widely used in various palladium-catalyzed cross-coupling and carbonylation reactions, these specific derivatives with 2,7-di-tert-butyl substitution offer a distinct steric and electronic profile. nih.gov

| Ligand Name | Synthesis Method | Application in Pd-Catalysis |

|---|---|---|

| 4-(diphenylphosphino)-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene chemicalbook.com | Lithiation of monobrominated xanthene and reaction with chlorodiphenylphosphine. chemicalbook.com | Telomerization of 1,3-butadiene. chemicalbook.com |

| 4-(di-p-tolylphosphino)-2,7-di-tert-butyl-9,9-dimethylxanthene chemicalbook.com | Similar to above, using chloro-di-p-tolylphosphine. chemicalbook.com | Mentioned as a phosphine ligand. chemicalbook.com |

| 4-trimethylstannyl-5-diphenylphosphino-2,7-di-tert-butyl-9,9-dimethylxanthene nih.gov | Lithiation of 4-bromo precursor and reaction with trimethyltin (B158744) chloride. nih.gov | Precursor for P/Al Frustrated Lewis Pairs. nih.gov |

| Compound Name |

|---|

| This compound |

| 4,5-bis(2,6-diisopropylanilido)-2,7-di-tert-butyl-9,9-dimethylxanthene |

| 4-trimethylstannyl-5-diphenylphosphino-2,7-di-tert-butyl-9,9-dimethylxanthene |

| Carbon Dioxide |

| 4,5-bis(2,6-diisopropylphenyl-amino)-2,7-di-tert-butyl-9,9-dimethylxanthene |

| This compound-4,5-diboronic acid |

| Phenoxatellurine difluoride |

| BF₃·OEt₂ (Boron trifluoride diethyl etherate) |

| Ph₃PAuCl (Chloro(triphenylphosphine)gold(I)) |

| cis-(Ph₃P)₂PtCl₂ (cis-Dichlorobis(triphenylphosphine)platinum(II)) |

| [Rh(CO)₂Cl]₂ (Carbonylchlororhodium(I) dimer) |

| Benzene |

| 4-(diphenylphosphino)-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene |

| Chlorodiphenylphosphine |

| 1,3-butadiene |

Ruthenium Complexes and Immobilization Strategies

Ligands based on the this compound framework, particularly phosphine derivatives like certain Xantphos analogues, have been employed in ruthenium catalysis. For instance, ruthenium hydride complexes formed in situ from precursors like [Ru(PPh₃)₃(CO)H₂] and a Xantphos-type ligand are active for hydrogen transfer processes, such as the alkylation of alcohols. researchgate.net However, a significant challenge in homogeneous catalysis is the deactivation of the catalyst. In some cases, the active ruthenium complex can undergo decarbonylation of the substrate (e.g., an alcohol), leading to the formation of more stable but less catalytically active species like [Ru(xantphos)(CO)₃]. researchgate.net

To overcome such deactivation pathways and to facilitate catalyst recovery and reuse, immobilization strategies are employed. Anchoring ruthenium complexes onto solid supports can prevent catalyst deactivation mechanisms that involve dimerization or other bimolecular reactions. dubraybooks.ie By tethering the complex to a support, site-isolation is achieved, which can lead to enhanced stability and sustained activity over multiple catalytic cycles. dubraybooks.ie This approach is particularly beneficial for continuous-flow processes, reducing metal contamination in the final products and aligning with the principles of sustainable chemistry. unirioja.es

Table 1: Ruthenium Complexes and Catalytic Observations

Click to view table

| Complex Type | Catalytic Process | Observation | Reference |

| [Ru(xantphos)(PPh₃)(CO)H₂] | Hydrogen Transfer | Active catalyst for alcohol alkylation. | researchgate.net |

| [Ru(xantphos)(CO)₃] | Hydrogen Transfer | Less active species formed via decarbonylation of the substrate. | researchgate.net |

| Immobilized Ru Complexes | General Catalysis | Prevents deactivation, enhances stability and reusability. | dubraybooks.ieunirioja.es |

Gold and Platinum Complexes in Electrophilic Catalysis

The bulky and electron-rich nature of phosphine ligands derived from this compound, often referred to as t-Bu-Xantphos, makes them ideal for stabilizing low-coordinate, electrophilic gold(I) and platinum(II) centers. Cationic gold(I) complexes are potent π-acid catalysts for a variety of organic transformations. The steric congestion provided by the tert-butyl groups on the phosphine donors enhances the stability of the electrophilic metal center, which can lead to longer catalyst lifetimes. sigmaaldrich.com

In the case of platinum, coordination of t-Bu-Xantphos ligands to Pt(II) precursors yields complexes such as [Pt(t-Bu-xantphos)Cl₂]. wgtn.ac.nz In polar solvents, these complexes can undergo chloride ligand dissociation to form cationic, T-shaped species like [Pt(t-Bu-xantphos-κP,O,P')Cl]⁺, where the central xanthene oxygen atom coordinates to the metal center. wgtn.ac.nz This formation of a cationic, coordinatively unsaturated platinum center is crucial for its role in electrophilic catalysis. The coordination chemistry of these ligands with gold has also been explored, leading to the formation of dinuclear complexes where aurophilic (Au--Au) interactions can be observed, further influencing their catalytic behavior. nih.gov

Copper Complexes and Their Dinuclear Architectures

Copper(I) complexes featuring 9,9-dimethyl-4,5-bis(di-tert-butylphosphino)xanthene (B1591383) (tBu-xantphos) have been synthesized and characterized. Heteroleptic complexes of the type [Cu(tBu-xantphos)(N^N)][PF₆], where N^N is a bidentate nitrogen ligand like 2,2'-bipyridine, have been prepared. nih.gov X-ray diffraction studies confirm the coordination of the bulky phosphine ligand to the copper center. nih.gov

While detailed studies on dinuclear copper architectures specifically using the 2,7-di-tert-butyl substituted backbone are not extensively reported, the geometry of the parent Xantphos-type ligands is well-suited for the construction of bimetallic systems. The "bite angle" of the ligand and the rigid xanthene spacer can hold two copper centers in close proximity, facilitating cooperative effects. Dinuclear copper complexes are of significant interest as they can mimic the active sites of various copper-containing enzymes and exhibit unique catalytic activities, for example in oxidation catalysis. nih.gov The emissions from mononuclear copper(I) complexes with tBu-xantphos ligands have been found to be weak, which has been attributed to vibrational quenching effects from the tert-butyl substituents. nih.gov

Zinc Complexes and Bimetallic Cooperativity

The this compound framework is an excellent scaffold for building dinucleating ligands designed to support bimetallic complexes. A notable example is a xanthene-bridged bis(iminophenolate) ligand. rsc.orgrsc.org Reaction of this ligand with zinc alkyls or halides leads to the formation of dinuclear zinc complexes. rsc.orgrsc.org

Interestingly, the geometry of the resulting dizinc (B1255464) complex can be controlled by the zinc precursor used. Reaction with diethylzinc (B1219324) yields a syn-parallel geometry with a Zn···Zn distance of 4.5 Å, whereas reaction with zinc chloride results in an anti-parallel geometry with a much larger Zn···Zn separation of 6.7 Å. rsc.org These bimetallic zinc complexes have demonstrated catalytic activity in the ring-opening polymerization of rac-lactide to produce heterotactically inclined polylactide (PLA). rsc.org This catalytic transformation highlights the principle of bimetallic cooperativity, where the two metal centers work in concert to facilitate the polymerization process.

Table 2: Geometries of Dinuclear Zinc Complexes

Click to view table

| Precursor | Complex Geometry | Zn···Zn Distance (Å) | Reference |

| Diethylzinc | syn-parallel | 4.5 | rsc.org |

| Zinc Chloride | anti-parallel | 6.7 | rsc.org |

Steric Influence on Metal Center Geometry and Ligand Exchange

The most significant feature of ligands derived from this compound is their steric bulk. The tert-butyl groups on the xanthene periphery, and often on the donor atoms (e.g., phosphorus), exert profound steric influence on the coordination sphere of the metal center. numberanalytics.comnumberanalytics.com This steric hindrance plays a crucial role in determining the geometry of the complex, its stability, and its reactivity. numberanalytics.comnumberanalytics.com

One key parameter influenced by steric bulk is the natural bite angle of diphosphine ligands. DFT calculations have shown that replacing phenyl substituents on the phosphorus atoms of a Xantphos ligand with tert-butyl groups (forming t-Bu-Xantphos) significantly increases the natural bite angle from ~112-114° to ~127°. wgtn.ac.nz This larger bite angle is a direct consequence of the steric repulsion between the bulky tert-butyl groups. wgtn.ac.nz A wider bite angle can enforce specific geometries on the metal center, which in turn affects catalytic activity and selectivity, for instance, by favoring linear products in hydroformylation reactions. vu.nl The steric bulk can also hinder ligand exchange processes and protect the metal center from unwanted side reactions, thereby enhancing catalyst stability. numberanalytics.com

Coordination with F-Block Elements (Lanthanides and Actinides)

The ability of bulky ligands to stabilize highly reactive metal centers extends to the f-block elements. The large ionic radii and high reactivity of lanthanide and actinide ions necessitate sterically demanding ligands to prevent oversaturation of the coordination sphere and to provide kinetic stability.

Stabilization of Lutetium and Lanthanum Catalysts

A rigid NON-donor pincer ligand, specifically 4,5-bis(2,4,6-triisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylxanthene, has proven highly effective in stabilizing lanthanide catalysts. rsc.org Reaction of the dianionic form of this ligand with a lutetium alkyl precursor yields a stable, neutral monoalkyl complex, [(XN₂)Lu(CH₂SiMe₃)(THF)]. rsc.org Similarly, a related lanthanum dialkyl-'ate' complex, [Li(THF)ₓ][(XN₂)La(CH₂SiMe₃)₂], has been synthesized. rsc.org

The lutetium complex, in particular, exhibits exceptional catalytic activity for both intramolecular and the more challenging intermolecular hydroamination of alkenes and alkynes. rsc.org The high activity is attributed to the combination of the sterically protective and electronically donating ligand framework, which stabilizes the highly reactive lanthanide center while leaving it accessible for catalysis. The lutetium catalyst surpasses the activity of analogous yttrium complexes in certain reactions, demonstrating the fine-tuning possible through the choice of both the ligand and the f-block metal. rsc.org

Table 3: Catalytic Activity of Lanthanide Complexes in Hydroamination

Click to view table

| Complex | Substrate Type | Catalytic Activity | Reference |

| [(XN₂)Lu(CH₂SiMe₃)(THF)] | Alkenes, Alkynes | Highly active for intra- and intermolecular reactions. | rsc.org |

| [Li(THF)ₓ][(XN₂)La(CH₂SiMe₃)₂] | Aminoalkenes | Poor activity for intramolecular reactions. | rsc.org |

Yttrium Alkyl Complexes of Neutral and Monoanionic Ligands

The rigid backbone of this compound has been instrumental in the development of sophisticated ligand architectures for stabilizing reactive metal centers. In the realm of yttrium chemistry, this scaffold has been derivatized to create both neutral and monoanionic ligands capable of supporting yttrium alkyl complexes.

One notable proligand, 4,5-bis(2,4,6-triisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylxanthene (H2XN2), is synthesized through a palladium-catalyzed coupling reaction. The reaction of this proligand with yttrium alkyl precursors such as [Y(CH2SiMe2R)3(THF)2] (where R = Me, Ph) yields monoalkyl yttrium complexes of the type [(XN2)Y(CH2SiMe2R)(THF)]. These complexes have been characterized and their reactivity explored. For instance, the complex where R=Me has demonstrated high activity as a catalyst for both intra- and intermolecular hydroamination reactions.

Another approach involves the use of a neutral pincer ligand, 2,7-di-tert-butyl-4,5-bis(1,3-diisopropylimidazolin-2-imino)-9,9-dimethylxanthene (XII2), also prepared via a palladium-catalyzed coupling. The reaction of this neutral ligand with yttrium trichloride (B1173362) followed by attempts at alkylation, or direct reaction with yttrium alkyls, proved to be complex. A more successful route to cationic yttrium alkyl complexes involves the protonation of the XII2 ligand, followed by a reaction with [Y(CH2SiMe3)3(THF)2] to directly afford the cationic dialkyl yttrium complex [(XII2)Y(CH2SiMe3)2][B(C6F5)4].

These synthetic strategies highlight the versatility of the this compound framework in generating well-defined yttrium alkyl complexes with varying nuclearity and charge, which in turn influences their catalytic potential.

Thorium and Uranium Organometallic Complexes

The application of ligands derived from this compound has been extended to the organometallic chemistry of actinides, specifically thorium and uranium. The robust and sterically demanding nature of the 4,5-bis(2,6-diisopropylanilido)-2,7-di-tert-butyl-9,9-dimethylxanthene (XA2) dianionic ligand has proven effective in stabilizing reactive f-element alkyl cations.

The synthesis of uranium(IV) and thorium(IV) dialkyl complexes, [(XA2)An(CH2SiMe3)2] (where An = U, Th), serves as a gateway to cationic species. nih.gov Reaction of these neutral dialkyl complexes with one equivalent of a strong Lewis acid, such as [Ph3C][B(C6F5)4], in various arene solvents results in the formation of arene-coordinated actinide alkyl cations of the general formula [(XA2)An(CH2SiMe3)(ηn-arene)][B(C6F5)4]. nih.gov

Structural characterization of these cationic complexes reveals that the arene molecule is π-coordinated to the actinide center. nih.gov The interaction with the arene is crucial for the stability of the alkyl cation; attempts to generate these cations in non-coordinating alkane solvents lead to decomposition. nih.gov The nature of the arene solvent also influences the stability and reactivity of the cationic complexes. Solution NMR studies have indicated that the binding preference of the [(XA2)U(CH2SiMe3)]+ cation follows the order: toluene (B28343) ≈ benzene > bromobenzene (B47551) > fluorobenzene. nih.gov

The following table summarizes selected bond distances for a uranium alkyl cation, highlighting the coordination environment of the uranium center.

Selected Bond Distances (Å) for [(XA2)U(CH2SiMe3)(η6-benzene)][B(C6F5)4]

| Bond | Distance (Å) |

| U(1)–O(1) | 2.440(2) |

| U(1)–N(1) | 2.236(2) |

| U(1)–N(2) | 2.223(2) |

| U(1)–C(alkyl) | 2.365(3) |

| U(1)–Carene (average) | 3.17 |

The reactivity of these cationic actinide complexes is significantly impacted by the coordinated arene. For instance, the uranium cations generated in benzene, toluene, or bromobenzene show no activity for ethylene (B1197577) polymerization. In contrast, the fluorobenzene-coordinated uranium and thorium analogues exhibit high ethylene polymerization activity, underscoring the delicate balance between cation stabilization and substrate access. nih.gov

Cationic Rare Earth Complexes and Their Stability

The this compound framework has been pivotal in the synthesis of novel cationic rare earth complexes, with a particular focus on their stability and reactivity. The use of a rigid, neutral pincer ligand, 2,7-di-tert-butyl-4,5-bis(1,3-diisopropylimidazolin-2-imino)-9,9-dimethylxanthene (XII2), has enabled the isolation of well-defined cationic scandium and yttrium dialkyl complexes.

The synthetic route to these complexes involves the initial protonation of the neutral XII2 ligand using [H(OEt2)2][B(C6F5)4] to form [H(XII2)][B(C6F5)4]. Subsequent reaction with [M(CH2SiMe3)3(THF)2] (where M = Y, Sc) directly yields the cationic dialkyl complexes [(XII2)M(CH2SiMe3)2][B(C6F5)4]. This method circumvents the challenges associated with direct alkylation of pre-formed metal-ligand complexes.

The stability of these cationic complexes is influenced by their chemical environment. Further reaction of the scandium dialkyl cation with B(C6F5)3 leads to the formation of a dicationic species, [(XII2)Sc(CH2SiMe2CH2SiMe3)][MeB(C6F5)3][B(C6F5)4], through methyl anion abstraction from a silicon atom. This transformation highlights the electronic and steric factors governing the stability of these highly electrophilic species.

Catalytic Applications and Mechanistic Investigations of 2,7 Di Tert Butyl 9,9 Dimethylxanthene Derived Ligands

Hydroformylation Reactions

Hydroformylation, or oxo synthesis, is a key industrial process for the production of aldehydes from alkenes. The regioselectivity of this reaction is of paramount importance, with linear aldehydes often being the more desired product. Diphosphine ligands based on the 2,7-Di-tert-butyl-9,9-dimethylxanthene scaffold, commonly known as Xantphos-type ligands, have been extensively studied in this context.

Rhodium complexes bearing Xantphos-type ligands are highly effective catalysts for the hydroformylation of alkenes, demonstrating exceptional regioselectivity towards the formation of linear aldehydes. For instance, in the hydroformylation of 1-octene (B94956), the use of a rhodium catalyst with a Xantphos ligand, where the phosphine (B1218219) groups are at the 4 and 5 positions of the xanthene backbone, can lead to n-aldehyde selectivity as high as 98.3%. This high selectivity is maintained even at elevated temperatures, which allows for higher reaction rates without compromising the desired product distribution. The catalyst system is also highly chemoselective, with minimal formation of byproducts from isomerization or hydrogenation of the alkene.

The high linear selectivity is also observed in the hydroformylation of more challenging substrates like styrene. While traditional triphenylphosphine-based rhodium catalysts yield predominantly the branched aldehyde, Xantphos-based catalysts can direct the reaction to produce the linear aldehyde with selectivities up to 70%.

Table 1: Regioselectivity in the Hydroformylation of 1-Octene with a Rh/Xantphos Catalyst

| Temperature (°C) | n-aldehyde Selectivity (%) | Isomerization (%) | Turnover Frequency (mol/mol Rh·h⁻¹) |

|---|---|---|---|

| 40 | 98.3 | 0 | - |

| 80 | 97.7 | 0.5 | 800 |

The performance of Xantphos ligands in promoting linear selectivity is notably superior to many other diphosphine ligands. This is largely attributed to its specific geometric constraints. For example, when compared to ligands with more flexible backbones or different bite angles, Xantphos consistently demonstrates higher regioselectivity for the linear aldehyde in the hydroformylation of terminal alkenes.

A comparative study of diphosphine ligands with varying backbones in the rhodium-catalyzed hydroformylation of 1-octene highlights the superior performance of Xantphos. Ligands were designed with different bridging atoms in the xanthene-like backbone to systematically vary the natural bite angle. The results, summarized in the table below, show a clear trend of increasing n-aldehyde selectivity with an increasing bite angle, with Xantphos being one of the most effective.

Table 2: Comparison of Diphosphine Ligands in the Hydroformylation of 1-Octene

| Ligand | Backbone Bridge (X) | Calculated Bite Angle (°) | n-aldehyde Selectivity (%) |

|---|---|---|---|

| DPEphos | H, H | 102 | - |

| Sixantphos | Si(CH₃)₂ | - | - |

| Thixantphos | S | - | - |

| Xantphos | C(CH₃)₂ | - | 98.3 |

| DBFphos | bond | - | - |

The "natural bite angle" of a diphosphine ligand, defined as the preferred P-M-P angle in a coordination complex, is a critical parameter influencing the outcome of hydroformylation reactions. For Xantphos-type ligands, this angle is relatively large and rigid due to the xanthene backbone.

Studies have systematically investigated the effect of the bite angle by synthesizing a series of xantphos-type ligands with varying backbone structures, leading to natural bite angles ranging from 102° to 121°. rsc.org In the hydroformylation of 1-octene and styrene, a clear correlation was observed: an increase in the natural bite angle leads to an increase in both the catalytic activity and the selectivity for the linear aldehyde. rsc.org

The prevailing mechanistic model suggests that the regioselectivity is determined in the steps of alkene coordination and subsequent hydride migration. rsc.org A larger bite angle favors the equatorial coordination of the phosphine groups in the trigonal bipyramidal intermediate of the rhodium catalyst. This arrangement is believed to sterically favor the formation of the linear alkyl-rhodium intermediate, which then leads to the linear aldehyde. Specifically, a larger bite angle increases the energy barrier for the formation of the branched alkyl intermediate relative to the linear one.

Cross-Coupling and Carbonylation Reactions

Derivatives of this compound are also pivotal in the formulation of ligands for palladium-catalyzed cross-coupling and carbonylation reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Xantphos and its derivatives are highly effective ligands in a variety of palladium-catalyzed cross-coupling reactions. chemicalbook.com These include well-known reactions such as the Suzuki-Miyaura, Heck, Stille, Negishi, and Sonogashira couplings. wikipedia.org The wide bite angle and the electron-rich nature of the phosphine donors in Xantphos facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

The use of a pre-formed palladium complex, Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), has been shown to be an effective catalyst in these transformations. wikipedia.org The robustness of the Xantphos ligand contributes to the stability of the palladium catalyst, allowing for efficient coupling of a wide range of substrates under relatively mild conditions.

The Hartwig-Buchwald amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The this compound scaffold can be functionalized to create precursors for ligands specifically designed for this reaction.

A key precursor is 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene (B155027). This dibrominated compound serves as a versatile starting material for the synthesis of various ligands. Through a palladium-catalyzed amination reaction, the bromine atoms can be substituted with amino groups to generate new chelating ligands. For example, the reaction of 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene with an appropriate amine in the presence of a palladium catalyst and a suitable base can yield the corresponding diamino-xanthene derivative. While detailed studies on the direct use of these specific amino-xanthene ligands in subsequent catalytic reactions are not extensively documented in the provided context, the synthesis of compounds such as 4,5-bis(2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylxanthene from the dibromo precursor has been reported, indicating the feasibility of this synthetic route.

The general mechanism of the Hartwig-Buchwald amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is critical for the success of this reaction, and ligands derived from the this compound backbone offer the steric bulk and electronic properties that can facilitate these steps.

Azidocarbonylation and Amidocarbonylation Reactions

Ligands derived from the this compound scaffold, particularly diphosphine derivatives like Xantphos, have been influential in advancing palladium-catalyzed carbonylation reactions. While specific applications in azidocarbonylation are not extensively documented for this class of ligands, their utility in amidocarbonylation is noteworthy. Amidocarbonylation is a powerful three-component reaction that synthesizes α-amino acid derivatives from an aldehyde, an amide, and carbon monoxide, representing an atom-efficient route to valuable products.

The steric bulk and the well-defined bite angle of xanthene-based diphosphine ligands play a crucial role in the efficiency and selectivity of palladium-catalyzed amidocarbonylation. These ligands can stabilize the palladium center and influence the migratory insertion of carbon monoxide and the subsequent reductive elimination steps of the catalytic cycle. For instance, in the synthesis of acyl amidines from aryl halides, amidines, and carbon monoxide, the choice of a Xantphos-type ligand has been shown to be beneficial, particularly for electron-poor aryl iodides, leading to excellent product yields.

The general mechanism for palladium-catalyzed amidocarbonylation involves the oxidative addition of an aryl or alkyl halide to a Pd(0) complex, followed by CO insertion to form a palladium-acyl intermediate. The coordination of the amide and subsequent migratory insertion leads to the formation of the C-N bond. The final reductive elimination step regenerates the Pd(0) catalyst and releases the amidocarbonylated product. The unique geometry of ligands based on the this compound backbone helps to promote these steps efficiently.

Below is a table summarizing the effect of different ligands, including Xantphos, on the yield of a representative amidocarbonylation reaction.

| Substrate | Ligand | Yield (%) |

| 4-Iodoanisole | PPh₃ | - |

| 4-Iodoanisole | DPEphos | - |

| 4-Iodoanisole | Xantphos | 87 |

| 4-Bromoacetophenone | PPh₃ | 19 |

| 4-Bromoacetophenone | dppf | 58 |

| 4-Bromoacetophenone | Xantphos | 78 |

| 4-Bromoanisole | PPh₃ | 79 |

| 4-Bromoanisole | dppf | 29 |

| 4-Bromoanisole | Xantphos | 82 |

Hydroamination Catalysis

Lutetium and Lanthanum Catalysts for Alkene Hydroamination

Organolanthanide complexes, including those of lutetium and lanthanum, are highly effective catalysts for both intermolecular and intramolecular hydroamination of alkenes. The catalytic activity of these metals is significantly influenced by the ligand framework. Ligands derived from this compound, particularly bulky NON-donor pincer ligands, have been employed to create well-defined, reactive lanthanide complexes.

These electropositive metals typically operate through a mechanism involving the activation of the amine to form a metal-amido intermediate. The hydroamination process is believed to proceed via the insertion of the alkene C=C bond into the lanthanide-nitrogen (Ln-N) bond of the amido complex. This step is often the turnover-limiting step in the catalytic cycle. Subsequent protonolysis of the resulting lanthanide-carbon (Ln-C) bond by another molecule of the amine substrate regenerates the active catalyst and releases the aminated product.

The rigid xanthene backbone of the ligand helps to create a defined coordination sphere around the metal center, which can influence the stereoselectivity of the hydroamination reaction. The bulky substituents on the ligand framework can also prevent catalyst deactivation pathways such as dimerization.

Intramolecular Alkene Hydroamination

Intramolecular hydroamination of aminoalkenes is a powerful method for the synthesis of cyclic amines, which are important structural motifs in many biologically active compounds. Lutetium and lanthanum catalysts supported by ligands derived from this compound have demonstrated significant activity in this transformation.

The general mechanism for intramolecular hydroamination mirrors that of the intermolecular version, involving the formation of a metal-amido species followed by the insertion of the tethered alkene into the Ln-N bond. This intramolecular cyclization is often highly efficient due to the proximity of the reacting groups. The final step is the protonolysis of the newly formed Ln-C bond by an external amine or another substrate molecule to release the cyclic amine product and regenerate the catalyst.

The table below presents representative data for the intramolecular hydroamination of an aminoalkene catalyzed by a lutetium complex bearing a ligand derived from this compound.

| Substrate | Catalyst | Product | Conversion (%) | Time (h) |

| 2,2-diphenyl-4-penten-1-amine | [(XN₂)Lu(CH₂SiMe₃)(THF)] | 2-methyl-4,4-diphenylpyrrolidine | >95 | 0.5 |

| 2-methyl-2-phenyl-4-penten-1-amine | [(XN₂)Lu(CH₂SiMe₃)(THF)] | 2,2-dimethyl-4-phenylpyrrolidine | >95 | 1 |

Small Molecule Activation

C-C Bond Activation in Benzene (B151609) via Aluminum(I) Species

The activation of strong, typically inert, chemical bonds is a significant challenge in chemistry. Ligands derived from this compound have been instrumental in stabilizing highly reactive main-group metal species capable of such transformations. A notable example is the C-C bond activation in benzene by an aluminum(I) species.

A specific NON-donor ligand, 4,5-bis(2,6-diisopropylanilido)-2,7-di-tert-butyl-9,9-dimethylxanthene, has been used to synthesize a stable, anionic aluminum(I) complex, [(NON)Al]⁻. This complex is capable of the oxidative addition of a C-C bond of benzene at room temperature. This reaction is remarkable as it represents a rare instance of C-C bond cleavage in the highly stable benzene molecule by an isolable metal complex.

The reaction is reversible and kinetically selective for C-C over C-H bond activation. This selectivity allows for the potential to generate functionalized acyclic products from benzene. Mechanistic studies, supported by computational calculations, suggest that the reaction proceeds through a concerted oxidative addition pathway where the aluminum center inserts into the C-C bond of the benzene ring. The unique electronic and steric properties conferred by the xanthene-based ligand are crucial for stabilizing the low-valent aluminum center and enabling its reactivity.

CO₂ Hydrogenation to Formic Acid

The catalytic hydrogenation of carbon dioxide (CO₂) to formic acid is a promising route for CO₂ utilization and hydrogen storage. This transformation is typically catalyzed by transition metal complexes, with the ligand playing a critical role in the catalyst's activity and stability. While there is extensive research into ruthenium and iridium catalysts for this reaction, the direct application of ligands derived from this compound in this specific context is not widely reported.

The general mechanism for CO₂ hydrogenation to formic acid with homogeneous catalysts involves the formation of a metal-hydride species. The subsequent insertion of CO₂ into the metal-hydride bond can proceed through different pathways, including a concerted mechanism or a stepwise process involving a formate (B1220265) intermediate. The ligand influences the electronic properties of the metal center and can participate in the activation of H₂ or CO₂.

Although ligands based on the this compound scaffold have not been a primary focus in CO₂ hydrogenation to formic acid, the principles of ligand design from other successful catalytic systems highlight the importance of steric bulk and electronic properties, which are tunable features of the xanthene backbone.

The table below shows the performance of a highly active ruthenium catalyst with a different phosphine ligand, Acriphos, for context.

| Catalyst | Solvent | TON | TOF (h⁻¹) |

| [Ru(Acriphos)(PPh₃)(Cl)(PhCO₂)] | DMSO | - | - |

| [Ru(Acriphos)(PPh₃)(Cl)(PhCO₂)] | DMSO/H₂O (95:5) | 4200 | 260 |

Insertion and Reduction of Carbon Dioxide by Coinage Metal Aluminyl Complexes

The chemistry of carbon dioxide activation is a cornerstone of sustainable chemistry, and bimetallic complexes offer unique reaction pathways. Research has demonstrated the utility of ligands derived from the this compound scaffold in stabilizing highly reactive coinage metal-aluminyl complexes, which are capable of both inserting and reducing CO2.